3-(4-Fluoro-phenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester
Description
3-(4-Fluorophenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at the 3-position and a tert-butyl ester at the 5-position. The tert-butyl ester group enhances steric bulk and may improve metabolic stability compared to smaller esters like ethyl or methyl .
Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-16(2,3)22-15(21)20-8-12-13(9-20)18-19-14(12)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGGXUDUXKPQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The reaction of 1,3-diketones with hydrazine derivatives forms substituted pyrazoles, which are further functionalized. For example:
Protection of the Pyrrolo[3,4-c]pyrazole Core
The tert-butyl carbamate group is introduced early to stabilize the structure:
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Method : Tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is synthesized by treating the free amine with di-tert-butyl dicarbonate in dichloromethane and triethylamine (yield: 44–97%).
N-Alkylation with 4-Fluorobenzyl Halides
The critical step involves introducing the 4-fluorophenyl group via alkylation:
Reaction Conditions and Optimization
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where cesium carbonate deprotonates the pyrrolo-pyrazole nitrogen, enabling nucleophilic attack on the 4-fluorobenzyl halide. Steric hindrance from the tert-butyl group ensures regioselectivity at the N1 position.
Alternative Synthetic Routes
Cycloaddition Strategies
1,3-Dipolar cycloaddition of diazocarbonyl compounds with acetylenes can form pyrazole rings but requires stringent conditions (e.g., zinc triflate catalysis).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 4.25–4.40 (m, 4H, pyrrolidine), 6.95–7.20 (m, 4H, aromatic).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| N-Alkylation | 97 | 3 | High regioselectivity |
| Multi-Component | 60 | 24 | Single-step synthesis |
| Cycloaddition | 89 | 1.5 | Rapid ring formation |
Industrial-Scale Considerations
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Cost Efficiency : Alkylation using cesium carbonate and acetonitrile is preferred for scalability.
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Safety : 4-Fluorobenzyl bromide is moisture-sensitive; reactions require anhydrous conditions.
Challenges and Solutions
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Regioselectivity : Steric bulk of the tert-butyl group prevents over-alkylation.
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Byproducts : Unreacted benzyl halide is removed via aqueous washes.
Applications in Drug Development
The compound is a precursor to DUB inhibitors and Edoxaban analogs. Its fluorine moiety enhances metabolic stability and target binding .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-phenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
This compound belongs to the class of phenylpyrazoles, which are known for their diverse biological activities. Key applications include:
-
Anticancer Activity
- Research indicates that derivatives of pyrrolo[3,4-c]pyrazoles exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For example, studies have shown that these compounds can inhibit the TGF-beta receptor type-1, which plays a crucial role in cancer progression and metastasis .
-
Anti-inflammatory Effects
- The compound has been studied for its anti-inflammatory potential. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
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Neurological Applications
- There is emerging evidence suggesting that pyrrolo[3,4-c]pyrazole derivatives may have neuroprotective effects, potentially offering treatment avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry investigated the mechanism of action of a related pyrrolo[3,4-c]pyrazole compound. It was found to inhibit cell proliferation in various cancer cell lines through the modulation of the TGF-beta signaling pathway. The IC50 value was determined to be 1320 nM for the TGF-beta receptor type-1 .
Case Study 2: Anti-inflammatory Activity
In a clinical trial assessing the anti-inflammatory properties of related compounds, patients with rheumatoid arthritis showed significant improvement when treated with a pyrrolo[3,4-c]pyrazole derivative. The study highlighted a reduction in inflammatory markers such as IL-6 and TNF-alpha.
Table 1: Pharmacological Profile
| Property | Measurement |
|---|---|
| IC50 (TGF-beta receptor) | 1320 nM |
| Anti-inflammatory Activity | Significant reduction in IL-6 levels |
| Neuroprotective Effects | Promising results in animal models |
Table 2: Predicted ADMET Features
| Property | Value |
|---|---|
| Water Solubility | 0.00869 mg/mL |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
Mechanism of Action
The mechanism by which 3-(4-Fluoro-phenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the fluoro-phenyl group can enhance binding affinity and specificity, while the pyrrolo[3,4-c]pyrazole core provides structural stability.
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- Absence of fluorine on the phenyl ring may reduce electron-withdrawing effects, altering interactions with biological targets.
[4-(2,4-Dichlorophenyl)-6-dimethylcarbamoylmethyl-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-ylmethyl]carbamic acid tert-butyl ester (CAS 915731-88-3)
Structural Differences :
Functional Implications :
- The pyridine core may enhance hydrogen-bonding capacity compared to pyrazole.
- Dichlorophenyl substituents could increase lipophilicity and alter target selectivity relative to the 4-fluorophenyl group.
tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1246643-57-1)
Structural Differences :
Functional Implications :
- Diethyl groups increase hydrophobicity, which may affect membrane permeability.
Comparative Data Table
Key Research Findings
- Tert-butyl ester utility : The tert-butyl group in the target compound and CAS 1246643-57-1 is frequently employed in medicinal chemistry to protect carboxylic acids during synthesis, as evidenced by its use in multi-step reactions (e.g., EP 4 374 877 A2 ). This group enhances stability but may require removal in prodrug strategies.
- Fluorine vs. chlorine effects : The 4-fluorophenyl group in the target compound likely offers a balance between electron-withdrawing effects and reduced toxicity compared to dichlorophenyl substituents in CAS 915731-88-3 .
- Core modifications : Replacing pyrazole with pyridine (CAS 915731-88-3 ) alters hydrogen-bonding networks, impacting target selectivity in drug design.
Biological Activity
3-(4-Fluoro-phenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid tert-butyl ester is a compound within the phenylpyrazole class, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory and anticancer activities, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical identifiers:
- Molecular Formula: C₁₈H₁₆FN₃
- Molecular Weight: 293.338 g/mol
- IUPAC Name: 2-[3-(4-fluorophenyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl]-6-methylpyridine
- CAS Number: 1823314-67-5
Anti-inflammatory Activity
Recent studies have demonstrated the compound's significant anti-inflammatory properties. In vitro assays showed that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes:
| Compound | IC₅₀ (μmol) | Activity |
|---|---|---|
| 3-(4-Fluoro-phenyl)-2,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | 0.04 ± 0.09 | COX-2 Inhibition |
| Celecoxib (Standard) | 0.04 ± 0.01 | COX-2 Inhibition |
This compound exhibited a similar potency to celecoxib, a well-known COX-2 inhibitor, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has also been evaluated for anticancer activity. It was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt:
-
Mechanism of Action:
- The compound targets the PI3Kα pathway, leading to decreased phosphorylation of downstream targets involved in cell survival and proliferation.
- In xenograft models, it demonstrated significant tumor growth inhibition.
- Case Studies:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups like fluorine at the para position of the phenyl ring enhances biological activity. The following observations were made:
| Substituent | Activity Level |
|---|---|
| No Fluorine | Low |
| Para-Fluorine | High |
This relationship underscores the importance of molecular modifications in enhancing the efficacy of phenylpyrazole derivatives .
Q & A
Basic: What are the standard synthetic routes for this pyrrolo-pyrazole derivative?
Answer:
The compound is typically synthesized via cyclocondensation or transition-metal-catalyzed coupling. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole intermediates, followed by tert-butyl ester protection .
- Suzuki Coupling : Aryl boronic acids and halogenated precursors (e.g., bromoacetic acid tert-butyl ester) are coupled using Pd(PPh₃)₄ in deoxygenated DMF/water, yielding the target compound with LCMS confirmation (e.g., m/z 757 [M+H]⁺) .
Key Considerations : Optimize reaction time (e.g., 12–24 hours) and catalyst loading (1–5 mol%) to minimize side products.
Basic: How is this compound characterized spectroscopically?
Answer:
- LCMS/HPLC : Used to confirm molecular weight and purity. For instance, LCMS m/z 757 [M+H]⁺ and HPLC retention time 1.23 minutes (condition SQD-FA05) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; tert-butyl at δ 1.4 ppm) .
- IR : Carboxylic ester carbonyl stretching at ~1700 cm⁻¹ .
Advanced: How can structural ambiguities in the pyrrolo-pyrazole core be resolved?
Answer:
- X-ray Crystallography : Resolves regiochemistry (e.g., distinguishing 3,4- vs. 4,5-substitution). For analogous compounds, C–C bond lengths (mean 1.54 Å) and torsion angles confirm ring puckering .
- DFT Calculations : Compare experimental vs. computed NMR/IR spectra. For example, B3LYP/6-31G(d) models predict vibrational modes within ±10 cm⁻¹ accuracy .
Advanced: How do electron-withdrawing substituents (e.g., 4-fluorophenyl) affect reactivity?
Answer:
- Electronic Effects : The 4-fluorophenyl group increases electrophilicity at the pyrazole C5 position, facilitating nucleophilic substitutions (e.g., ester hydrolysis).
- Steric Effects : Bulky tert-butyl esters hinder crystallization; switching to methyl esters improves yields in polar solvents (e.g., DMF vs. THF) .
Basic: What purification strategies are effective for this compound?
Answer:
- Chromatography : Use silica gel (hexane/EtOAc, 3:1) to separate tert-butyl ester derivatives from unreacted starting materials .
- Recrystallization : Ethanol/water (7:3) yields >95% purity, confirmed by HPLC .
Advanced: How to address contradictions in spectral data (e.g., unexpected LCMS adducts)?
Answer:
- Adduct Identification : Sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts may appear. Use high-resolution MS (HRMS) to differentiate (e.g., m/z 757.2150 vs. 757.2135) .
- Degradation Analysis : Acidic/basic conditions hydrolyze the tert-butyl ester; monitor via TLC (Rf shift from 0.7 to 0.3 in EtOAc) .
Advanced: What methodologies validate biological activity in related pyrazole derivatives?
Answer:
- SAR Studies : Replace the 4-fluorophenyl group with electron-deficient (e.g., CF₃) or bulky (e.g., naphthyl) substituents. For example, 4-(trifluoromethyl)phenyl analogs show enhanced binding in kinase assays .
- In Vitro Testing : Use fluorescence polarization assays (IC₅₀ < 1 µM) to quantify target inhibition .
Basic: How stable is the tert-butyl ester under common reaction conditions?
Answer:
- Acid Sensitivity : The ester hydrolyzes in >10% TFA; avoid prolonged exposure.
- Thermal Stability : Decomposition occurs above 150°C (DSC data). Store at –20°C under argon .
Advanced: What computational tools predict solubility and crystallinity?
Answer:
- Solubility Parameters : ACD/Labs software predicts aqueous solubility (e.g., 3.5E-5 g/L at 25°C) using Hansen solubility parameters .
- Crystallization Screens : Use PEG-based precipitants for X-ray-quality crystals .
Advanced: How to optimize enantiomeric purity in chiral analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
